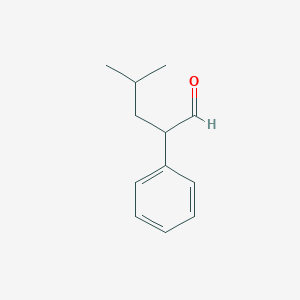

4-Methyl-2-phenylpentanal

Description

Significance of Chiral Aldehydes as Building Blocks for Complex Molecules

Chiral aldehydes are foundational to modern organic synthesis due to their dual functionality: the reactive carbonyl group and the stereogenic center at the α-position. This combination makes them invaluable precursors for the construction of enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active compounds. nih.govresearchgate.netthieme-connect.com The aldehyde moiety can undergo a plethora of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, allowing for the facile introduction of further complexity. nih.gov

The presence of a chiral center adjacent to the aldehyde group is particularly significant. It allows for diastereoselective reactions, where the existing stereochemistry directs the formation of new stereocenters with a high degree of control. This stereocontrol is paramount in the synthesis of complex natural products and therapeutic agents, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful. wikipedia.org Chiral α-aryl aldehydes, a subset to which 4-methyl-2-phenylpentanal belongs, are especially prized as they can be converted into a variety of chiral products through straightforward functional group modifications. nih.gov

Historical Context and Evolution of Synthetic Methodologies for Branched Aldehydes

The synthesis of α-branched aldehydes has historically presented considerable challenges to organic chemists. nih.gov Early methods often relied on stoichiometric chiral auxiliaries, which, while effective, were inefficient in terms of atom economy and required additional steps for attachment and removal. rptu.de The development of catalytic asymmetric methods represented a major leap forward.

Pioneering work in the field included the use of chiral imines and enamines to direct the alkylation of aldehydes. scilit.com For instance, the alkylation of lithiated chiral α-phenethylimines was an early strategy to achieve asymmetric synthesis of aldehydes. scilit.com Another significant advancement was the development of organocatalysis, which utilizes small organic molecules to catalyze enantioselective transformations. Proline and its derivatives, for example, have been successfully employed in the α-functionalization of branched aldehydes. mdpi.com

The advent of transition metal-catalyzed reactions further expanded the synthetic chemist's toolbox. The work of Buchwald and Hartwig on the enantioselective α-arylation of enolates was a landmark achievement, enabling the formation of α-stereogenic carbonyl compounds. nih.gov More recent innovations include the merger of organocatalysis and metal catalysis, as well as the development of novel activation modes like Singly Occupied Molecular Orbital (SOMO) catalysis, which has enabled previously unknown asymmetric transformations of aldehydes. nih.govnih.gov These methodologies have progressively overcome challenges such as the formation of quaternary carbon centers and the control of racemization. nih.govacs.org

Contemporary Challenges and Opportunities in the Synthesis of this compound and Analogues

Despite significant progress, the synthesis of α-branched aldehydes like this compound continues to be an active area of research. A primary challenge lies in the inherent reactivity and selectivity issues associated with these substrates. nih.govresearchgate.net The formation of transient trisubstituted enamines or enolates, which are key intermediates in many catalytic cycles, can be sluggish and may lead to mixtures of E/Z isomers, complicating stereocontrol. nih.govmdpi.com

Furthermore, achieving effective facial discrimination by an incoming electrophile on these sterically hindered intermediates is non-trivial. nih.gov For compounds like this compound, which possess an enolizable α-proton, the risk of post-reaction racemization under basic or elevated temperature conditions is a significant concern that must be addressed. nih.gov

However, these challenges also present opportunities for innovation. There is a growing demand for highly efficient and selective methods that can deliver these valuable building blocks in an enantiomerically pure form. scispace.com Current research focuses on the development of novel catalytic systems, including dual catalysis and photocatalysis, to overcome existing limitations. nih.govbohrium.com For example, the use of a Zn-ProPhenol catalyst has shown promise in activating ambiphilic branched aldehydes for both Mannich and subsequent aldol (B89426) reactions in a one-pot synthesis of complex stereotriads. researchgate.net The development of biocatalytic methods, such as those using ene-reductases and aldehyde dehydrogenases, also offers a promising, environmentally friendly alternative for the synthesis of chiral α-substituted carboxylic acids from α,β-unsaturated aldehydes. rsc.orgresearchgate.net

The successful synthesis of this compound and its analogues is not only an academic challenge but also holds practical importance. For instance, related branched aldehydes are known to be important flavor compounds in various foods. nih.gov The ability to synthesize these and more complex chiral aldehydes with high efficiency and selectivity will continue to drive innovation in various fields, from materials science to medicinal chemistry.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H16O | nih.gov |

| Molecular Weight | 176.25 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 911806-53-6 | nih.gov |

| SMILES | CC(C)CC(C=O)C1=CC=CC=C1 | nih.gov |

| InChIKey | MXDVKULGFNGWCF-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-phenylpentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDVKULGFNGWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911806-53-6 | |

| Record name | 4-methyl-2-phenylpentanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methyl 2 Phenylpentanal

Catalytic Approaches

Asymmetric Organocatalysis

Brønsted Acid and Lewis Base Organocatalysis

Further research in the field of asymmetric synthesis may, in the future, include studies on the synthesis of 4-Methyl-2-phenylpentanal using these advanced methods, which would then enable a detailed discussion as outlined.

Frustrated Lewis Pair Catalysis

Frustrated Lewis Pair (FLP) catalysis represents a significant metal-free strategy for chemical transformations, including the synthesis of saturated aldehydes from unsaturated precursors. researchgate.net The core principle involves the use of sterically hindered Lewis acids and bases that cannot form a classical adduct, allowing them to activate small molecules like hydrogen. researchgate.netresearchgate.net

For the synthesis of this compound, FLP catalysis would typically be applied in the final step, involving the conjugate reduction of an α,β-unsaturated precursor, such as 4-methyl-2-phenylpent-2-enal (B1580967). This metal-free hydrogenation selectively reduces the carbon-carbon double bond while preserving the aldehyde functionality. researchgate.netorganic-chemistry.org The reaction proceeds by the FLP activating molecular hydrogen, followed by the transfer of a hydride and a proton to the unsaturated system. This method is noted for its high chemoselectivity and operation under mild conditions. researchgate.netrsc.org While direct C-C bond formation to create the aldehyde's backbone is not the primary role of FLPs, their utility in the selective reduction of unsaturated intermediates makes them a crucial tool in a multi-step synthesis. nih.gov

Table 1: Key Features of FLP-Catalyzed Conjugate Reduction

| Feature | Description | Source(s) |

|---|---|---|

| Catalyst System | A sterically hindered Lewis acid (e.g., B(C₆F₅)₃) and a bulky Lewis base. | researchgate.netresearchgate.net |

| Reactant | α,β-unsaturated aldehyde (e.g., 4-methyl-2-phenylpent-2-enal). | researchgate.net |

| Transformation | Selective 1,4-reduction of the C=C bond. | organic-chemistry.org |

| Key Advantage | Metal-free catalysis, high chemoselectivity, mild reaction conditions. | researchgate.net |

| Mechanism | Heterolytic cleavage of H₂ by the FLP followed by transfer to the substrate. | researchgate.net |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a diverse and powerful toolkit for the construction of complex organic molecules like this compound. These methods facilitate the formation of the core carbon skeleton through various C-C bond-forming reactions, often with high levels of control over regioselectivity and stereoselectivity.

Asymmetric Hydrogenation of α-Formyl Enamides and Related Precursors

Asymmetric hydrogenation is a powerful technique for creating chiral centers. While not a direct synthesis of this compound itself, it is a key method for producing structurally related chiral α-amido aldehydes, which are valuable synthetic intermediates. This process involves the highly chemo- and enantioselective hydrogenation of α-formyl enamides, catalyzed by rhodium complexes featuring P-stereogenic bisphosphine ligands. This reaction can achieve excellent yields (97–99%) and outstanding enantioselectivities (up to >99.9% ee), demonstrating its precision in creating stereogenic centers adjacent to an aldehyde group.

Hydroformylation and Subsequent Transformations for Aldehyde Generation

Hydroformylation, or the "oxo process," is a cornerstone of industrial aldehyde synthesis. To generate a branched aldehyde like this compound, regioselective hydroformylation of an appropriate alkene precursor is essential. The synthesis would start with an alkene such as 3-methyl-1-phenyl-1-butene. The challenge lies in controlling the regioselectivity to favor the addition of the formyl group to the internal carbon of the double bond, leading to the desired branched product over the linear isomer.

Modern rhodium catalysts equipped with specialized phosphine (B1218219) or phosphite (B83602) ligands, such as BOBPHOS, have been developed to exhibit high selectivity for branched aldehydes even from unbiased alkenes. These catalyst systems operate by influencing the stability of the rhodium-alkyl intermediates that precede carbonyl insertion, thereby directing the reaction pathway towards the branched product.

Palladium-Catalyzed C-H Activation and Naphthylation Strategies

The direct functionalization of C-H bonds is a highly atom-economical synthetic strategy. The synthesis of this compound can be achieved via the palladium-catalyzed α-arylation of a simpler aliphatic aldehyde, 4-methylpentanal. This reaction involves the activation of the C(sp³)–H bond at the α-position to the carbonyl group and its subsequent coupling with an aryl halide (e.g., bromobenzene). nih.gov

This transformation is challenging due to the inherent reactivity of aldehydes, which can undergo side reactions like aldol (B89426) condensation under basic conditions. nih.gov Successful protocols often employ specialized ligand systems, such as BINAP, in combination with a palladium catalyst [e.g., Pd(OAc)₂] and a suitable base. nih.govnih.gov The development of these methods allows for the direct formation of the α-aryl aldehyde structure from readily available starting materials, avoiding the need for pre-functionalized substrates. nih.govnih.gov An enantioselective variant has also been developed by merging organocatalysis with copper catalysis, enabling the construction of enolizable α-formyl benzylic stereocenters. organic-chemistry.orgchembites.org

Table 2: Palladium-Catalyzed α-Arylation of Aldehydes

| Component | Example | Role | Source(s) |

|---|---|---|---|

| Aldehyde | 4-Methylpentanal | C-H bond substrate | nih.govnih.gov |

| Arylating Agent | Aryl bromide, Aryl chloride | Phenyl group source | nih.gov |

| Catalyst | Pd(OAc)₂ | C-H activation and cross-coupling | nih.gov |

| Ligand | BINAP, QPhos | Stabilize catalyst, promote reaction | nih.govnih.gov |

| Base | Cs₂CO₃ | Enolate formation | nih.gov |

Manganese-Photocatalyzed Atom Transfer Radical Addition

Manganese-catalyzed reactions, particularly those involving photoredox catalysis, provide novel pathways for C-C bond formation through radical intermediates. acs.org While a direct Atom Transfer Radical Addition (ATRA) to form this compound is not standard, the principles of manganese-catalyzed radical hydrofunctionalization of olefins can be applied. nih.gov

A plausible route involves the manganese-catalyzed hydroacylation of an alkene. For instance, a phenylacetyl radical, generated from a suitable precursor, could be added across the double bond of isobutylene (B52900) (2-methylpropene). The reaction is typically initiated by a photocatalyst that activates a manganese complex. This complex then facilitates a hydrogen atom transfer (HAT) process, leading to the formation of radical intermediates that drive the C-C bond formation. nih.govacs.org Subsequent transformations of the resulting ketone or other intermediate would yield the target aldehyde. This approach leverages the low cost and low toxicity of manganese while accessing unique radical-based reactivity.

Other Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Classic cross-coupling reactions remain indispensable for the targeted synthesis of molecules like this compound, primarily for constructing the key C(sp³)–C(sp²) bond between the aliphatic chain and the phenyl ring.

Heck Coupling : The Heck reaction typically couples aryl halides with alkenes. organic-chemistry.org In a synthesis of this compound, this reaction could be used to create a precursor. For example, coupling bromobenzene (B47551) with 4-methyl-1-pentene (B8377) would yield 4-methyl-1-phenyl-1-pentene or 4-methyl-1-phenyl-2-pentene. masterorganicchemistry.com Subsequent hydroformylation or oxidation would be required to install the aldehyde functionality at the correct position. The reaction is catalyzed by palladium complexes and requires a base. libretexts.org

Stille Cross Coupling : The Stille reaction couples an organostannane with an organic electrophile, catalyzed by palladium. wikipedia.orglibretexts.org This method is known for its excellent tolerance of a wide range of functional groups, including aldehydes. youtube.com A direct synthesis could involve the coupling of an α-halo aldehyde, such as 2-bromo-4-methylpentanal, with phenyltributylstannane. The reaction proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The stability of organostannanes to air and moisture is an advantage, though their toxicity requires careful handling. wikipedia.orgyoutube.com

Negishi Reaction : The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for synthesizing this compound due to its high functional group tolerance and its ability to efficiently form C(sp³)–C(sp²) bonds. wikipedia.org A convergent synthesis could involve coupling a (4-methylpentan-2-yl)zinc halide with bromobenzene or, more directly, coupling an α-halo organozinc species with an aryl halide. The use of highly reactive organozinc reagents allows for mild reaction conditions. wikipedia.orgorganic-chemistry.org

Table 3: Comparison of Cross-Coupling Reactions for this compound Synthesis

| Reaction | Organometallic Reagent | Electrophile | Key Advantage | Source(s) |

|---|---|---|---|---|

| Heck | Alkene (e.g., 4-methyl-1-pentene) | Aryl Halide | Forms precursor alkene | organic-chemistry.orgmasterorganicchemistry.com |

| Stille | Organostannane (e.g., PhSnBu₃) | α-Halo Aldehyde | High functional group tolerance | wikipedia.orgyoutube.com |

| Negishi | Organozinc | α-Halo Aldehyde or Aryl Halide | Efficient C(sp³)–C(sp²) coupling | wikipedia.orgorganic-chemistry.org |

Stereoselective Synthesis of this compound Stereoisomers

The core challenge in synthesizing a specific stereoisomer of this compound lies in controlling the three-dimensional arrangement at the α-carbon. Stereoselective synthesis aims to produce a single desired stereoisomer out of multiple possibilities, which is crucial as different stereoisomers can have distinct biological activities and physical properties.

Enantioselective Strategies for α-Chiral Aldehydes

The direct α-alkylation of aldehydes to create chiral centers has historically been a significant challenge in organic synthesis. nih.govprinceton.edu However, the advent of organocatalysis and advanced auxiliary-based methods has provided powerful tools for the asymmetric α-alkylation of aldehydes, which are directly applicable to the synthesis of this compound. princeton.edumpg.de

Controlling the absolute stereochemistry at the α-position of an aldehyde involves creating a chiral environment during the C-C bond-forming step. This is primarily achieved through two major strategies: the use of chiral catalysts or the temporary incorporation of a chiral auxiliary.

Organocatalysis: A prominent strategy for the enantioselective α-alkylation of aldehydes is the synergistic combination of enamine catalysis with other catalytic cycles, such as photoredox catalysis. nih.gov In this approach, a chiral secondary amine catalyst, such as an imidazolidinone derivative, condenses with the parent aldehyde (e.g., phenylacetaldehyde) to form a chiral enamine. nih.gov This enamine intermediate is a nucleophile that can react with an alkylating agent. The stereochemical outcome is dictated by the catalyst's structure, which shields one face of the enamine, forcing the electrophile to attack from the less sterically hindered face. nih.gov For the synthesis of this compound, this would involve the reaction of a phenylacetaldehyde-derived enamine with an isobutyl electrophile.

| Catalyst Type | Example Catalyst | Typical Electrophile | Typical Enantiomeric Excess (ee) |

| Chiral Secondary Amine | Imidazolidinone derivatives | Alkyl halides, α-bromoesters | High (often >90% ee) |

| Prolinol derivatives | Olefins (via HAT catalysis) | Moderate to High |

Chiral Auxiliaries: An alternative and well-established method involves the use of chiral auxiliaries, such as Evans oxazolidinones. wikipedia.orgresearchgate.net In this method, the starting material is covalently bonded to a chiral molecule (the auxiliary). This auxiliary then directs the stereochemistry of a subsequent reaction. wikipedia.org For an α-alkylation, an acyl oxazolidinone derived from phenylacetic acid would be deprotonated to form a specific Z-enolate. wikipedia.org The chiral auxiliary blocks one face of the enolate, leading to a highly diastereoselective alkylation upon reaction with an isobutyl halide. Subsequent removal of the auxiliary reveals the enantiomerically enriched α-alkylated product, in this case, a precursor that can be converted to this compound.

While this compound itself possesses only one stereocenter, the principles of diastereocontrol are fundamental when precursors or reactants contain existing stereocenters, or when a reaction creates two or more stereocenters simultaneously. wikipedia.org Diastereoselective alkylations are crucial for synthesizing complex molecules with multiple stereocenters in a controlled manner.

In the context of synthesizing analogs of this compound with additional stereocenters, diastereomer control would be paramount. For instance, if the isobutyl group were replaced with a chiral substituent, the reaction would produce diastereomers. Control over which diastereomer is formed can be achieved through:

Substrate Control: Where the existing stereocenter in the substrate directs the approach of the incoming reagent.

Reagent Control: Where the chirality of the catalyst or auxiliary overrides the influence of any existing stereocenters in the substrate to favor the formation of a specific diastereomer.

Evans oxazolidinone auxiliaries, for example, are highly effective in reagent-controlled diastereoselective alkylations, often yielding diastereomeric ratios exceeding 99:1. researchgate.net

Construction of Axially Chiral Aldehyde Structures

Axial chirality is a type of stereoisomerism resulting from hindered rotation around a single bond, most commonly found in biaryl compounds. This is distinct from the point chirality present in this compound. However, the synthesis of axially chiral aldehydes is a significant area of modern asymmetric catalysis, as these compounds can serve as valuable chiral ligands or catalysts. nih.govchemistryviews.org

Strategies for constructing axially chiral aldehydes often involve:

Atroposelective C-H Activation/Cross-Coupling: Transition-metal-catalyzed reactions can form the biaryl bond in an enantioselective manner, establishing the chiral axis. researchgate.net

Desymmetrization: Starting with a prochiral, symmetrical biaryl dialdehyde, a chiral catalyst can selectively transform one of the two aldehyde groups, thereby creating an axially chiral monoaldehyde. nih.govnih.gov Both N-heterocyclic carbene (NHC) catalysts and biocatalysts like alcohol dehydrogenases have been successfully employed for this purpose, affording products with excellent enantioselectivity. nih.govacs.org

Organocatalytic Cascade Reactions: Chiral amine catalysts have been used in cascade reactions to construct the aryl core and the chiral axis simultaneously. nih.gov

While not directly applicable to the point chirality of this compound, these methodologies represent the cutting edge of asymmetric aldehyde synthesis.

Multi-Step Synthesis and Convergent Strategies

For complex molecules, a convergent synthesis, where different fragments of the molecule are prepared separately and then joined together, is often more efficient than a linear approach. Aldol condensation is a powerful tool in such strategies for forming key carbon-carbon bonds.

Aldol Condensation Routes to this compound Precursors

A logical retrosynthetic approach to this compound involves an α,β-unsaturated aldehyde intermediate, 4-methyl-2-phenylpent-2-enal . This precursor can be synthesized via a crossed Aldol condensation reaction. The subsequent selective reduction of the carbon-carbon double bond would yield the target saturated aldehyde.

Synthesis of the α,β-Unsaturated Precursor: The key intermediate, 4-methyl-2-phenylpent-2-enal, can be formed via the Aldol condensation of benzaldehyde (B42025) and isobutyraldehyde (B47883) (2-methylpropanal). scirp.org

Reaction: Benzaldehyde (which has no α-hydrogens and cannot enolize) serves as the electrophilic partner. Isobutyraldehyde is deprotonated by a base (e.g., NaOH, KOH) to form a nucleophilic enolate. scirp.orgmagritek.com

Mechanism: The enolate of isobutyraldehyde attacks the carbonyl carbon of benzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of water) under the reaction conditions to yield the conjugated system of 4-methyl-2-phenylpent-2-enal. magritek.com

Reduction to the Final Product: The conversion of 4-methyl-2-phenylpent-2-enal to this compound requires the selective 1,4-reduction (conjugate reduction) of the C=C double bond without reducing the aldehyde group. organic-chemistry.org

Several methods are available for this transformation:

Catalytic Hydrogenation: Using specific catalysts (e.g., certain rhodium or iridium complexes) can achieve selective hydrogenation of the alkene in the presence of an aldehyde. mdpi.com

Transfer Hydrogenation: Reagents like Hantzsch esters, used in conjunction with a chiral organocatalyst, can effect the enantioselective reduction of α,β-unsaturated aldehydes. organic-chemistry.org

Hydride Reagents: While powerful reducing agents like LiAlH₄ would reduce both the aldehyde and the alkene, milder or more sterically hindered reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can selectively reduce the conjugated double bond. acs.org Copper hydride (CuH) based catalysts are also highly effective for the 1,4-reduction of α,β-unsaturated systems. nih.gov

This two-step sequence—Aldol condensation followed by selective reduction—represents a robust and convergent pathway to the target molecule.

Grignard Reagent Applications in Aldehyde Synthesis

The synthesis of aldehydes using Grignard reagents presents a unique challenge, as these organomagnesium compounds readily react with aldehydes to produce secondary alcohols. masterorganicchemistry.comchemguide.co.uk Therefore, direct formylation of a Grignard reagent is often inefficient. However, specialized formylating agents that are less reactive than aldehydes can be employed to achieve the desired transformation. The Bodroux-Chichibabin aldehyde synthesis, for instance, utilizes trialkyl orthoformates, such as ethyl orthoformate, as a formyl anion equivalent. sci-hub.se

Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound using this methodology:

Pathway A: Reaction of isobutylmagnesium halide with a protected 2-phenylacetaldehyde derivative. A more direct application of the Bodroux-Chichibabin method would involve the reaction of phenylmagnesium bromide with a suitable electrophile.

Pathway B: Reaction of a 1-isobutyl-1-phenylmethylmagnesium halide with a formylating agent. A more practical approach involves the reaction between a Grignard reagent corresponding to one part of the molecule and an electrophile representing the other. For instance, reacting (3-methylbutan-2-yl)magnesium bromide with benzaldehyde would yield an alcohol, which could then be oxidized. However, for direct aldehyde synthesis, the reaction of a Grignard reagent with an orthoformate is a classic method. sci-hub.se

The table below illustrates potential combinations of Grignard reagents and electrophiles for the synthesis, based on the Bodroux-Chichibabin method.

| Pathway | Grignard Reagent | Electrophile | Intermediate | Final Product |

| 1 | Phenylmagnesium Bromide | 4-Methylpentanal | 4-Methyl-1-phenylpentan-1-ol | 4-Methyl-1-phenylpentan-1-one (via oxidation), then further steps |

| 2 | Isobutylmagnesium Bromide | 2-Phenylpropanal | 4-Methyl-2-phenylpentan-3-ol | 4-Methyl-2-phenylpentan-3-one (via oxidation), then further steps |

| 3 | Phenylmagnesium Bromide | Ethyl 4-methylpentanoate | Diphenyl(4-methylpentyl)methanol | Not a direct route to the aldehyde |

| 4 | (3-methylbutyl)magnesium bromide | Benzaldehyde | 1-Phenyl-4-methylpentan-1-ol | 1-Phenyl-4-methylpentan-1-one (via oxidation), then further steps |

Note: The table illustrates general Grignard reactivity. Direct synthesis of this compound via Grignard addition to a carbonyl group typically yields an alcohol, which requires a subsequent oxidation step. The Bodroux-Chichibabin synthesis with an orthoformate is a more direct, albeit classical, method for aldehydes.

Cascade and Domino Reaction Sequences

A plausible, though not explicitly documented, cascade approach for the synthesis of this compound could involve a Michael addition-aldol condensation sequence. Such a process could theoretically start from simpler, readily available building blocks. For example, a conjugate addition of an organometallic reagent to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization or rearrangement, exemplifies a cascade process. mdpi.com

A hypothetical domino reaction for the synthesis could be conceptualized as follows:

Initiating Step: A catalyzed Michael addition of a nucleophile (e.g., an isobutyl group from an organocuprate) to a cinnamaldehyde (B126680) derivative.

Propagating Step: The resulting enolate intermediate is trapped in situ by an electrophile.

Termination Step: A final transformation, such as hydrolysis or rearrangement, yields the final product, this compound.

| Step | Reaction Type | Reactant A | Reactant B | Key Bond Formed | Intermediate/Product |

| 1 | Michael Addition | Cinnamaldehyde | Isobutylcuprate | C(β)-C(isobutyl) | Enolate Intermediate |

| 2 | Protonation | Enolate Intermediate | H+ Source | C(α)-H | This compound |

This theoretical sequence highlights the efficiency of cascade reactions, where the product of the first reaction (the enolate) becomes the substrate for the subsequent step without being isolated. researchgate.net The development of such catalyst-free or organocatalytic domino reactions is a significant area of modern organic synthesis. mdpi.comdntb.gov.ua

Mechanistic Insights into Reactions Involving 4 Methyl 2 Phenylpentanal

Elucidation of Reaction Mechanisms in Catalytic Transformations

The general mechanism for an enamine-catalyzed α-functionalization of 4-Methyl-2-phenylpentanal can be outlined as follows:

Enamine Formation: The catalytic cycle begins with the nucleophilic attack of the chiral secondary amine catalyst on the carbonyl carbon of this compound. This is followed by dehydration to form a nucleophilic enamine intermediate. The formation of the enamine increases the energy of the highest occupied molecular orbital (HOMO), making the α-carbon more nucleophilic. acs.org

Nucleophilic Attack: The generated enamine, now acting as a potent nucleophile, attacks an electrophile (E+). This step is crucial for forming the new carbon-carbon or carbon-heteroatom bond at the α-position of the aldehyde.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed by water present in the reaction medium to release the α-functionalized aldehyde product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle. acs.org

This mechanistic pathway is central to a variety of transformations, including aldol (B89426) reactions, Michael additions, and α-alkylations. For α-branched aldehydes like this compound, the steric hindrance at the α-position can influence the rate of both enamine formation and the subsequent nucleophilic attack. nih.govnih.gov

Transition State Analysis and Energetic Profiles of Key Steps

The stereochemical outcome of a catalytic asymmetric reaction is determined by the relative energies of the diastereomeric transition states. Transition state analysis, often aided by computational chemistry, provides a powerful lens through which to understand and predict stereoselectivity. nih.gov

For reactions of this compound, such as an organocatalyzed aldol reaction, the key C-C bond-forming step proceeds through a highly organized transition state. The Zimmerman-Traxler model, originally proposed for metal-enolate aldol reactions, offers a useful framework for visualizing these transition states as chair-like six-membered rings. harvard.edu In the context of enamine catalysis, similar cyclic transition states involving the enamine, the electrophile, and a component of the catalyst (e.g., the carboxylic acid group of proline) are often invoked. units.it

The energetic profile of such a reaction will feature several key steps, each with its own activation energy. The formation of the enamine intermediate, the C-C bond-forming step, and the hydrolysis of the iminium ion are the principal stages. The C-C bond-forming step is typically the rate-determining and stereodetermining step. The difference in activation energy (ΔΔG‡) between the two competing diastereomeric transition states dictates the enantiomeric excess (ee) of the product.

Below is a representative data table illustrating a hypothetical energetic profile for the C-C bond-forming step in an asymmetric reaction of this compound, highlighting the energy difference between the favored and disfavored transition states.

| Transition State | Relative Free Energy (ΔG‡) (kcal/mol) | Description |

|---|---|---|

| TS-Favored (leading to R-product) | 15.2 | Lower energy transition state due to minimized steric interactions and favorable non-covalent interactions. |

| TS-Disfavored (leading to S-product) | 17.0 | Higher energy transition state due to steric clash between the phenyl group of the aldehyde and the incoming electrophile. |

This table is illustrative and based on general principles of asymmetric catalysis. Actual values would require specific experimental or computational determination.

Investigation of Stereoselectivity-Governing Interactions

The high degree of stereoselectivity observed in many catalytic reactions of chiral aldehydes is governed by a complex interplay of steric and electronic interactions within the transition state. nih.gov For this compound, the presence of a bulky phenyl group and an isobutyl group at and near the stereocenter, respectively, plays a critical role in directing the approach of the electrophile.

In enamine catalysis, the chiral catalyst creates a defined three-dimensional environment. The stereoselectivity arises from the facial discrimination of the enamine intermediate. The catalyst shields one face of the enamine, forcing the electrophile to attack from the less sterically hindered face. units.itnih.gov

Key interactions that govern stereoselectivity include:

Steric Repulsion: The bulky substituents on both the substrate (phenyl and isobutyl groups) and the chiral catalyst create significant steric hindrance, which disfavors certain transition state geometries. For example, a transition state that forces the phenyl group into close proximity with a bulky component of the catalyst or the electrophile will be energetically penalized.

Hydrogen Bonding: In catalysts like proline, the carboxylic acid moiety can act as a hydrogen bond donor, interacting with the electrophile and holding it in a specific orientation within the transition state. This pre-organization is crucial for achieving high levels of stereocontrol. nih.gov

π-Stacking Interactions: The phenyl group of this compound can engage in stabilizing π-π or CH-π interactions with aromatic rings present in the catalyst or the electrophile. These non-covalent interactions can lower the energy of one transition state relative to another. nih.gov

The balance of these attractive and repulsive forces ultimately determines which reaction pathway is favored, leading to the observed enantiomeric enrichment.

Characterization and Role of Reactive Intermediates

The direct observation and characterization of short-lived reactive intermediates are often challenging but are essential for a complete mechanistic picture. In the catalytic transformations of this compound, several key reactive intermediates are postulated. units.it

Iminium Ion: The initial reaction between the aldehyde and a secondary amine catalyst forms an iminium ion. This intermediate is more electrophilic than the starting aldehyde and is key to the formation of the enamine. In some catalytic cycles, known as iminium catalysis, the reaction proceeds through the reduction of this iminium ion.

Enamine: As discussed, the enamine is the key nucleophilic intermediate in enamine catalysis. acs.org Its formation from the iminium ion involves the deprotonation of the α-carbon. For this compound, the trisubstituted nature of the enamine double bond presents challenges and opportunities. While sterically more hindered, which can decrease reactivity, the defined geometry can enhance stereocontrol. nih.govnih.gov The E/Z geometry of the enamine intermediate can also be a critical factor in determining the final stereochemistry of the product. nih.gov

The following table summarizes the key reactive intermediates and their roles in the catalytic transformations of this compound.

| Reactive Intermediate | Formation | Role in Catalytic Cycle |

|---|---|---|

| Iminium Ion | Condensation of this compound with a secondary amine catalyst. | Precursor to the enamine intermediate; acts as an activated electrophile in iminium catalysis. |

| Enamine | Deprotonation of the α-carbon of the iminium ion. | The key nucleophilic species that attacks the electrophile in enamine catalysis, enabling α-functionalization. |

Understanding the structure, stability, and reactivity of these intermediates is paramount for designing new catalysts and developing more efficient and selective synthetic methods for compounds like this compound.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural and Stereochemical Assignment

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 4-Methyl-2-phenylpentanal. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational (Infrared) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a complete structural profile.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized for the complete structural assignment of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the aldehydic proton, the aromatic protons of the phenyl group, and the aliphatic protons of the pentanal chain. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable connectivity data. ubc.canetlify.app

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org Key signals would include the carbonyl carbon of the aldehyde group (typically in the 190-205 ppm region), carbons of the aromatic ring, and the aliphatic carbons of the side chain.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for establishing the precise connectivity of atoms within the molecule. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the proton-proton connectivities along the aliphatic chain of this compound. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, confirming which protons are bonded to which carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is instrumental in connecting different fragments of the molecule, for example, linking the phenyl group to the pentanal backbone and confirming the position of the methyl groups. columbia.eduyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.5-9.7 (d) | ~200-205 |

| Phenyl (Ar-H) | ~7.2-7.4 (m) | ~127-140 |

| C2-H (CH-Ph) | ~3.5-3.8 (m) | ~50-55 |

| C3-H₂ | ~1.7-2.0 (m) | ~35-40 |

| C4-H (CH-Me₂) | ~1.8-2.1 (m) | ~28-33 |

| C5-H₃ (CH₃) | ~0.9-1.0 (d) | ~22-25 |

Note: Data are predicted values based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary based on solvent and other conditions.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net The most prominent peaks would be the strong carbonyl (C=O) stretch of the aldehyde and the C-H stretches of the aromatic ring and the aliphatic chain.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | ~2820 and ~2720 (two distinct peaks) |

| Carbonyl C=O | Stretch | ~1720-1740 (strong intensity) |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aromatic C=C | Stretch | ~1450-1600 |

| Aliphatic C-H | Stretch | ~2850-2960 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula C₁₂H₁₆O), HRMS can provide an exact mass measurement that confirms this formula, distinguishing it from other compounds with the same nominal mass. The calculated monoisotopic mass is 176.120115 Da. nih.govuni.lunih.gov Experimental determination of a mass very close to this value would provide strong evidence for the compound's molecular formula.

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity

Chromatographic methods are essential for assessing the purity of this compound, particularly its stereochemical purity. These techniques separate components of a mixture based on their differential interactions with a stationary and a mobile phase.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Since this compound contains a stereocenter at the C2 position, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. heraldopenaccess.usuma.esphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are commonly effective for separating a wide range of chiral compounds, including those with phenyl groups adjacent to a stereocenter. mdpi.com By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. sigmaaldrich.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. nih.govgcms.cz The sample is first vaporized and separated into its components based on their boiling points and interactions with the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint.

For this compound, GC-MS can confirm the compound's identity by matching its retention time and mass spectrum with a known standard. The mass spectrum is characterized by a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of specific bonds within the molecule. whitman.edulibretexts.orgchemguide.co.uk Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (M-29), as well as α-cleavage next to the carbonyl group. miamioh.edulibretexts.org Chiral GC columns can also be employed to separate the enantiomers of volatile compounds like this compound. nih.gov

Table 3: Predicted Key Mass Fragments in GC-MS for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion (M⁺) |

| 175 | [C₁₂H₁₅O]⁺ | Loss of H radical from aldehyde |

| 147 | [C₁₁H₁₅]⁺ | Loss of CHO (formyl radical) |

| 119 | [C₈H₇O]⁺ | Cleavage of C2-C3 bond |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl moiety) |

| 57 | [C₄H₉]⁺ | Isobutyl cation from side chain |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

The study of this derivative via X-ray crystallography revealed a monoclinic crystal system with the space group C2/c. The crystal structure was determined at a temperature of 296 K using Molybdenum Kα radiation (λ = 0.71073 Å). The analysis provided precise unit cell dimensions and other crystallographic parameters, which are essential for understanding the three-dimensional arrangement of the molecules in the solid state.

The determination of the absolute configuration of chiral centers is a key application of X-ray crystallography. For an enantiomerically pure chiral molecule, this technique can unambiguously establish the three-dimensional arrangement of its atoms. Although the analyzed derivative, 4-Methyl-2-phenylpent-2-enal (B1580967) thiosemicarbazone, does not possess a chiral center at the α-carbon as this compound would, the crystallographic data provides a definitive solid-state structure of this specific molecule.

Interactive Table of Crystallographic Data for 4-Methyl-2-phenylpent-2-enal thiosemicarbazone

| Parameter | Value |

| Empirical Formula | C₁₃H₁₇N₃S |

| Formula Weight | 247.35 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 30.3184 (13) |

| b (Å) | 11.0972 (5) |

| c (Å) | 8.0354 (3) |

| β (°) | 93.127 (5) |

| Volume (ų) | 2699.5 (2) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.217 |

Powder Diffraction for Polymorphic Analysis

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of the physicochemical properties of a compound. Powder X-ray diffraction (PXRD) is the primary analytical technique used to investigate and identify different polymorphic forms. Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions and intensities.

Currently, there are no published studies specifically detailing the polymorphic analysis of this compound using powder diffraction. However, the single-crystal X-ray diffraction data available for its derivative, 4-Methyl-2-phenylpent-2-enal thiosemicarbazone , can be used to generate a theoretical powder diffraction pattern. This calculated pattern serves as a reference for the identified crystalline phase.

Any experimentally obtained powder diffraction pattern of this derivative could then be compared to the theoretical pattern to confirm the phase identity or to identify the presence of new, uncharacterized polymorphs. Factors such as solvent of crystallization, temperature, and pressure can influence the formation of different polymorphic forms, each potentially exhibiting distinct physical properties such as solubility, melting point, and stability. While no experimental powder diffraction data is available in the reviewed literature for this compound or its derivatives, the crystallographic data for the thiosemicarbazone derivative provides a foundational dataset for any future polymorphic screens.

Interactive Table of Data Collection and Refinement for 4-Methyl-2-phenylpent-2-enal thiosemicarbazone

| Parameter | Value |

| Diffractometer | Bruker Kappa APEXII CMOS |

| Absorption Correction | Multi-scan |

| Measured Reflections | 15555 |

| Independent Reflections | 2373 |

| R_int | 0.065 |

| Refinement Method | Full-matrix least-squares on F² |

| R[F² > 2σ(F²)] | 0.052 |

| wR(F²) | 0.135 |

| Goodness-of-fit (S) | 1.06 |

Synthetic Utility and Research Applications of 4 Methyl 2 Phenylpentanal As a Molecular Building Block

4-Methyl-2-phenylpentanal, a versatile aldehyde, serves as a crucial starting material and intermediate in a variety of synthetic applications. Its unique structural features, including a chiral center at the α-position to the carbonyl group and a branched alkyl chain, make it a valuable component in the construction of complex molecular architectures. Researchers have leveraged these characteristics in the total synthesis of natural products, the development of advanced chemical intermediates, and the exploration of novel reaction methodologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Methyl-2-phenylpentanal, and how can reaction yields be optimized?

- Methodology :

- Aldol Condensation : Utilize ketone/aldehyde precursors under basic catalysis (e.g., NaOH or KOH) to form the α,β-unsaturated aldehyde backbone. Monitor reaction progress via TLC or GC-MS .

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity using NMR (¹H/¹³C) and HPLC .

- Optimization : Adjust solvent polarity, temperature, and catalyst loading. For example, highlights similar ketones requiring anhydrous conditions to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Structural Confirmation :

- IR Spectroscopy : Identify aldehyde C=O stretch (~1720 cm⁻¹) and aromatic C-H bends (700-900 cm⁻¹) .

- NMR : Use ¹H NMR to resolve methyl groups (δ 0.8-1.5 ppm) and aldehyde protons (δ 9-10 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can solvent selection influence the stability of this compound during storage?

- Guidelines :

- Use inert, anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) to prevent oxidation.

- Store under nitrogen/argon at -20°C in amber vials to mitigate photodegradation. emphasizes similar aldehydes requiring strict moisture control.

Advanced Research Questions

Q. What computational strategies predict the regioselectivity of this compound in nucleophilic additions?

- Approach :

- DFT Calculations : Model transition states using software like Gaussian or ORCA to assess energy barriers for competing pathways (e.g., 1,2- vs. 1,4-addition) .

- Steric Maps : Generate electrostatic potential surfaces to visualize steric hindrance from the 4-methyl and phenyl groups, as shown for analogs in .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Analytical Framework :

- Structure-Activity Relationships (SAR) : Compare bioassay data across derivatives with systematic substitutions (e.g., halogenation at the phenyl ring). notes fluorinated analogs exhibiting enhanced enzyme inhibition.

- Meta-Analysis : Apply statistical tools to reconcile discrepancies in IC₅₀ values, considering variables like cell line specificity or assay conditions .

Q. What mechanistic insights explain the compound’s behavior under oxidative vs. reductive conditions?

- Experimental Design :

- Oxidation : Track aldehyde conversion to carboxylic acid using KMnO₄ or CrO₃. Monitor intermediates via in-situ IR .

- Reduction : Employ NaBH₄ or LiAlH₄ to reduce the aldehyde to alcohol. Compare kinetics with sterically hindered analogs (e.g., 4-Chloro-4-methylpentan-2-one in ).

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.